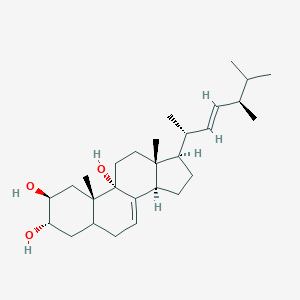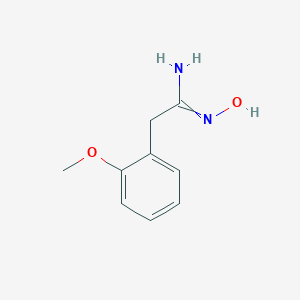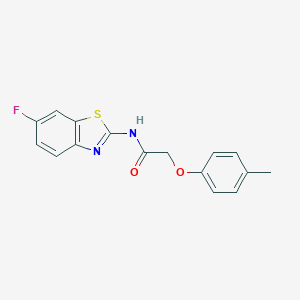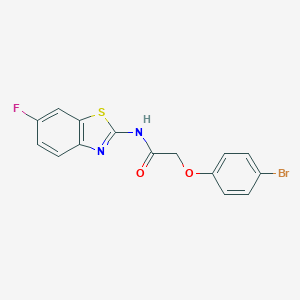
Selenonium choline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selenium-containing compound that is structurally similar to choline, a vital nutrient that is essential for human health. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
Selenonium choline exerts its therapeutic effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It also modulates the expression of various genes involved in inflammation and cell proliferation. This compound has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties in various cell types and animal models. It has been shown to reduce ROS levels, lipid peroxidation, and inflammation. This compound has also been shown to improve mitochondrial function and enhance the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Selenonium choline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cell cultures and animals. However, one limitation of this compound is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary for its safe use in lab experiments.
Direcciones Futuras
Selenonium choline has promising potential for the treatment of various diseases due to its potent antioxidant and anti-inflammatory properties. Future research should focus on the development of this compound-based therapies for specific diseases. Additionally, the pharmacokinetics and pharmacodynamics of this compound should be further investigated to optimize its therapeutic use. Finally, the safety and efficacy of this compound should be evaluated in clinical trials to determine its potential use in human medicine.
Conclusion:
This compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The synthesis method has been optimized to produce this compound in large quantities, making it feasible for research and potential clinical use. Future research should focus on the development of this compound-based therapies for specific diseases, as well as the optimization of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of Selenonium choline involves the reaction of choline chloride with sodium selenite in the presence of hydrogen peroxide. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce this compound in large quantities, making it feasible for research and potential clinical use.
Aplicaciones Científicas De Investigación
Selenonium choline has been studied extensively in vitro and in animal models for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
135001-09-1 |
|---|---|
Fórmula molecular |
C4H8N2O3S |
Peso molecular |
154.1 g/mol |
Nombre IUPAC |
2-hydroxyethyl(dimethyl)selanium |
InChI |
InChI=1S/C4H11OSe/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1 |
Clave InChI |
MNJKOYRLWFLNTH-UHFFFAOYSA-N |
SMILES |
C[Se+](C)CCO |
SMILES canónico |
C[Se+](C)CCO |
Sinónimos |
selenonium choline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)

